molecular formula C9H7ClF3NO B6292873 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide CAS No. 2413441-28-6

5-Chloro-N-methyl-2-(trifluoromethyl)benzamide

Cat. No.: B6292873
CAS No.: 2413441-28-6
M. Wt: 237.60 g/mol
InChI Key: ONIFSMWMQDQGTF-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-2-(trifluoromethyl)benzamide is a chemical compound of interest in scientific research and development. As part of the benzamide chemical family, which includes compounds with diverse biological activities, it serves as a valuable building block for medicinal chemistry and agrochemical research . Benzamide derivatives are known to exhibit various mechanisms of action. Some function as Succinate Dehydrogenase Inhibitors (SDHI), a mode of action exploited by certain fungicides and nematicides to disrupt cellular energy production in pathogens . Other complex benzamide compounds have been investigated for their antitumor properties, with studies showing that they can induce cell cycle arrest and promote proteasome activity, leading to the down-regulation of key proteins like nuclear factor-kappaB (NF-κB) . Researchers utilize this compound primarily as a synthetic intermediate to develop novel molecules for pharmacological and biological studies. It is supplied exclusively for research and development purposes in a laboratory setting. This product is not for diagnostic, therapeutic, veterinary, or household use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-methyl-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-14-8(15)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIFSMWMQDQGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide

The construction of this compound is typically achieved through well-established organic chemistry principles, centering on the formation of a robust amide bond and the regioselective placement of substituents on the aromatic ring.

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the amide bond (C-N). This is a reliable disconnection because numerous methods exist for the formation of amide bonds.

This primary disconnection breaks the target molecule into two key synthons: a 5-chloro-2-(trifluoromethyl)benzoyl synthon and a methylamine (B109427) synthon. These correspond to the practical chemical precursors: 5-chloro-2-(trifluoromethyl)benzoic acid or its more reactive derivative, 5-chloro-2-(trifluoromethyl)benzoyl chloride, and methylamine.

A further disconnection of the 5-chloro-2-(trifluoromethyl)benzoic acid precursor reveals the challenge of installing the chloro and trifluoromethyl groups with the correct 1,2,4-substitution pattern on the benzene (B151609) ring. This suggests that the synthesis would likely start with a pre-functionalized aromatic ring where the desired regiochemistry is already established.

The success of the synthesis hinges on the availability and reactivity of key precursors. Based on the retrosynthetic analysis, the critical building blocks are an activated benzoic acid derivative and an amine.

5-Chloro-2-(trifluoromethyl)benzoic acid: This is the central precursor, containing the required aromatic core with the correct substitution pattern. It is typically activated for amidation by converting it into a more reactive species.

Activating Agents: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the carboxylic acid into the highly reactive 5-chloro-2-(trifluoromethyl)benzoyl chloride. This acyl chloride is a potent electrophile for the subsequent amidation step.

Methylamine (CH₃NH₂): This readily available primary amine serves as the nucleophile to form the N-methylbenzamide moiety. It can be used as a gas, in an aqueous solution, or as its hydrochloride salt.

The following table summarizes the key precursors and reagents.

Table 1: Critical Precursors and Reagents

Compound NameMolecular FormulaRole in Synthesis
5-Chloro-2-(trifluoromethyl)benzoic acidC₈H₄ClF₃O₂Primary aromatic precursor
Thionyl ChlorideSOCl₂Activating agent (forms acyl chloride)
MethylamineCH₃NH₂Nucleophile for amide formation

Amide bond formation is one of the most fundamental reactions in organic chemistry. The most common and efficient method for synthesizing this compound involves the reaction of the corresponding acyl chloride with methylamine.

The mechanism is a classic nucleophilic acyl substitution.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 5-chloro-2-(trifluoromethyl)benzoyl chloride. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

Deprotonation: A second equivalent of methylamine or another base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral this compound product and methylammonium (B1206745) chloride.

Direct amidation between a carboxylic acid and an amine is also possible but generally requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid.

Table 2: Common Amidation Methods

MethodReagentsGeneral ConditionsAdvantages
Acyl Chloride Method5-Chloro-2-(trifluoromethyl)benzoyl chloride, Methylamine, Base (e.g., triethylamine (B128534) or excess methylamine)Typically in an inert solvent like DCM or THF at low to room temperature.High reactivity, generally high yield, fast reaction.
Coupling Agent Method5-Chloro-2-(trifluoromethyl)benzoic acid, Methylamine, Coupling Agent (e.g., DCC, HATU)Room temperature in a polar aprotic solvent (e.g., DMF).Milder conditions, avoids handling acyl chlorides.

The synthesis of the key precursor, 5-chloro-2-(trifluoromethyl)benzoic acid, requires precise control over the placement of the substituents on the aromatic ring. This is typically achieved not by sequential substitution on a simple benzene ring, but by using a starting material where the relative positions of key groups are already defined.

A common strategy involves starting with a precursor like 2-chloro-5-trifluoromethylaniline. The synthesis can proceed through the following steps:

Diazotization: The amino group of 2-chloro-5-trifluoromethylaniline is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

Sandmeyer Reaction: The diazonium group can then be replaced by other functional groups. For instance, reaction with a cyanide source (e.g., CuCN) would introduce a nitrile group.

Hydrolysis: The nitrile group can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid, 5-chloro-2-(trifluoromethyl)benzoic acid.

This multi-step pathway ensures that the chloro and trifluoromethyl groups maintain their 1,4-relationship relative to each other, which becomes a 1,2,4-substitution pattern once the carboxylic acid is formed. The development of methods for regioselective C-H trifluoromethylation is an active area of research, but for this specific substitution pattern, using a pre-functionalized starting material is often more practical.

Advanced Synthetic Approaches and Methodological Innovations

Beyond the established linear sequences, modern synthetic chemistry emphasizes efficiency through strategies that minimize step counts and allow for rapid diversification.

The synthesis of this compound and its analogues can be approached using both convergent and divergent strategies.

Convergent Synthesis: The standard pathway described above is an example of a convergent synthesis. The two key fragments—the activated carboxylic acid and the amine—are prepared or sourced independently and then combined in a late-stage reaction to form the final product. This approach is generally efficient for producing a single target molecule.

Divergent Synthesis: A divergent approach is particularly useful for creating a library of related compounds for research, such as in medicinal chemistry. In this context, a common intermediate is synthesized and then treated with a variety of different reagents to produce a range of structurally related products.

For example, the key intermediate 5-chloro-2-(trifluoromethyl)benzoyl chloride could be synthesized on a larger scale. This single batch could then be "diverged" by reacting it with a library of different primary and secondary amines in a parallel fashion. This would efficiently generate a series of novel benzamide (B126) derivatives, with variations in the N-substituent, allowing for the exploration of structure-activity relationships. This strategy leverages a common core structure to rapidly produce molecular diversity.

Exploration of Catalytic Methods for Enhanced Efficiency and Selectivity

The synthesis of N-methyl amides from carboxylic acids is a cornerstone of organic chemistry, yet it often requires harsh conditions or stoichiometric activating agents that are inefficient and generate significant waste. researchgate.net Catalytic direct amidation represents a more atom-economical and environmentally benign alternative. google.com For a compound like this compound, several catalytic systems are pertinent.

One promising approach involves cooperative catalysis. For instance, a system using 1,4-diazabicyclo[2.2.2]octane (DABCO) in conjunction with iron(II,III) oxide (Fe3O4) nanoparticles has been shown to be effective for the N-methyl amidation of various carboxylic acids. This method is noted for its operational simplicity and the magnetic recoverability of the Fe3O4 catalyst, which can be reused for multiple cycles with sustained high efficiency. nih.govnih.gov The application of such a system to 5-chloro-2-(trifluoromethyl)benzoic acid would offer a direct and efficient route to the target compound.

Transition metal catalysts, particularly those based on ruthenium, have also demonstrated broad utility in amide bond formation. Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines, providing an alternative pathway if starting from the corresponding alcohol precursor of the carboxylic acid. nih.govmdpi.com More directly, nickel-mediated cross-coupling reactions offer a powerful tool for constructing complex benzamides. A notable method involves the decarbonylative coupling of phthalimides with aryl boronic acids, which provides access to a wide array of ortho-substituted benzamides. lew.roresearchgate.net This strategy highlights the tolerance of modern catalytic systems to various functional groups, a crucial feature when dealing with electronically complex substrates containing both chloro and trifluoromethyl groups.

Boronic acid catalysis, in a more direct sense, facilitates the amidation of carboxylic acids by activating the carboxyl group towards nucleophilic attack by the amine. This method avoids the need for stoichiometric coupling reagents and typically proceeds under milder conditions, with water being the only byproduct. google.com The efficiency of these catalysts can be influenced by the electronic nature of the substituents on both the carboxylic acid and the boronic acid catalyst itself.

Below is a table summarizing various catalytic approaches applicable to the synthesis of substituted N-methyl benzamides.

Catalyst SystemPrecursorsKey AdvantagesTypical Conditions
DABCO / Fe3O4 NanoparticlesCarboxylic Acid + MethylamineHigh atom economy, Reusable magnetic catalyst, Good to excellent yields (60-99%) nih.govnih.govCooperative catalysis, elevated temperature
Nickel(0)/N-heterocyclic carbene (NHC)Phthalimide + Boronic AcidAccess to ortho-substituted benzamides, Broad functional group tolerance lew.roresearchgate.netDecarbonylative cross-coupling
Ruthenium Pincer ComplexesAlcohol + AmineDehydrogenative coupling, High atom economy nih.govInert atmosphere, base, high temperature
Arylboronic AcidsCarboxylic Acid + AmineWaste-free (water byproduct), Mild conditions google.comOrganocatalysis, often with azeotropic water removal

Integration of Green Chemistry Principles in Reaction Design and Process Optimization

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through waste prevention, atom economy, and the use of safer chemicals. researchgate.netnih.gov In the context of synthesizing this compound, these principles can be applied at multiple stages.

A primary consideration is the choice of solvent. Traditional amide syntheses often employ hazardous solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). nih.gov Research into greener alternatives has identified promising candidates such as 4-formylomorpholine (4FM) and bio-based solvents. nih.gov Furthermore, developing solvent-free reaction conditions represents an ideal scenario. For example, the N-benzoylation of amines using vinyl benzoate (B1203000) as an acyl donor can proceed without a solvent and at room temperature, offering a clean and eco-compatible pathway. cambridgemedchemconsulting.comjddhs.com

Process optimization in the synthesis of related agrochemicals, such as the fungicide Fluopyram, provides a practical example of green chemistry in action. In a novel synthetic route for a key amine intermediate, designers avoided hazardous hydrogenation steps and expensive catalysts, opting for a process where reactants could be recycled and reused, thereby minimizing waste. lew.ro This approach, which also facilitated easier purification by isolating the intermediate as a hydrochloride salt, underscores the dual environmental and economic benefits of green process design.

Key green chemistry strategies applicable to the synthesis include:

Waste Prevention: Utilizing catalytic methods over stoichiometric reagents to minimize byproduct formation. nih.gov

Atom Economy: Designing synthetic routes, like direct amidation, that maximize the incorporation of all starting materials into the final product. greenchemistry-toolkit.org

Safer Solvents: Replacing conventional hazardous solvents with water, bio-based alternatives, or eliminating solvents entirely. nih.govjddhs.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or developing reactions that proceed under ambient conditions. jddhs.com

Use of Renewable Feedstocks: While not directly applicable to this specific aromatic compound, this principle guides the broader sourcing of starting materials. nih.gov

Reduce Derivatives: Avoiding unnecessary protection-deprotection steps through the use of highly selective catalysts. nih.gov

Derivatization and Analogue Synthesis of this compound

Systematic Exploration of Substituent Effects on the Benzamide Core

The biological activity of a molecule is intimately linked to the electronic and steric properties of its substituents. For the this compound core, systematic modification of the substituents on the benzamide ring can elucidate structure-activity relationships (SAR).

The trifluoromethyl (-CF3) group at the 2-position is a strong electron-withdrawing group that significantly influences the molecule's lipophilicity and metabolic stability. mdpi.com Similarly, the chlorine atom at the 5-position is an electron-withdrawing, lipophilic substituent. SAR studies on analogous benzamide fungicides and other bioactive molecules have shown that the type, position, and number of halogen and alkyl substituents can dramatically alter efficacy. nih.gov

A systematic exploration would involve synthesizing analogues by varying the substituents at positions 3, 4, and 6 of the benzamide ring and modifying the chloro and trifluoromethyl groups themselves.

PositionOriginal SubstituentPotential ModificationsPredicted Impact on Properties
2-CF3-H, -CH3, -Cl, -OCH3, -OCF3Modulation of steric hindrance, electronic effects, and binding interactions. mdpi.com
3-H-F, -Cl, -CH3, -OCH3Alteration of ring electronics and potential for new interactions with target.
4-H-F, -Cl, -NO2, -NH2Significant impact on electronic properties and solubility.
5-Cl-H, -F, -Br, -CH3, -CNFine-tuning of lipophilicity and electronic character. nih.gov
N-substituent-CH3-H, -C2H5, -CH(CH3)2Influence on steric bulk around the amide bond and metabolic stability.

Synthesis of Bio-isosteres and Architecturally Related Heterocyclic Systems

Bioisosteric replacement is a powerful strategy in drug design to improve a molecule's physicochemical properties, metabolic stability, or potency while retaining its essential binding characteristics. cambridgemedchemconsulting.com The amide bond, while crucial for the structure of many bioactive compounds, is often susceptible to enzymatic hydrolysis. uni-muenchen.de Replacing the amide moiety in this compound with a stable bioisostere is a logical step in analogue development.

Common amide bioisosteres include five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. These rings can mimic the planar geometry and hydrogen bonding capabilities of the amide group but offer greater metabolic stability. nih.govresearchgate.net For instance, benzamides containing a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and shown to possess good fungicidal activities. nih.gov The synthesis of such analogues typically involves the cyclization of an intermediate with the appropriate reagents to form the heterocyclic core. nih.gov

Another important class of amide isosteres are trifluoroethylamines. These groups are metabolically stable and possess electronic properties similar to amides, making them valuable replacements in peptidomimetics and other bioactive compounds. uni-muenchen.de

The table below presents several potential bioisosteric replacements for the amide group.

BioisostereKey FeaturesPotential Advantages
1,2,4-OxadiazolePlanar, aromatic heterocycle; H-bond acceptor. nih.govIncreased metabolic stability, improved permeability and bioavailability. nih.gov
1,2,4-TriazolePlanar heterocycle; H-bond donor and acceptor.Enhanced metabolic stability, can refine therapeutic ability. researchgate.net
ThioamidePreserves amide geometry; stronger H-bond donor, weaker acceptor. nih.govRetains biological activity in some cases (e.g., nematicides). nih.gov
TrifluoroethylamineMetabolically stable isostere with similar electronic properties. uni-muenchen.deResistance to enzymatic hydrolysis, potential for improved pharmacokinetics. uni-muenchen.de
SulfonamideTetrahedral geometry; H-bond donor/acceptor. nih.govIncreases hydrophobicity and solubility. nih.gov

Preparation of Isotopic Analogs and Labeled Compounds for Mechanistic Probes

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways, and quantifying analytes in complex matrices. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), 12C with 13C), researchers can track the fate of molecules without significantly altering their chemical properties.

For this compound, deuterium labeling could be employed to investigate its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect where C-D bonds are cleaved more slowly by metabolic enzymes. Deuterating the N-methyl group (to -CD3) or specific positions on the aromatic ring could slow metabolism at those sites, providing insights into its metabolic fate.

Recent advances in catalysis have enabled the direct C-H functionalization for isotopic labeling. For example, cobalt(II) catalysis has been used for the C-H deuteriomethoxylation of benzamides using deuterated methanol (B129727) (CD3OD) as the deuterium source. This method has been successfully applied to 5-chloro-N-(quinolin-8-yl)benzamide, demonstrating selective deuterium incorporation at the 2-position of the benzamide ring. mdpi.com Such a strategy could be adapted to introduce deuterium into the benzamide core of the target molecule for mechanistic studies.

In the context of its potential role as a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, isotopically labeled analogues could be used in binding assays to probe interactions with the enzyme's active site. nih.govuga.edu By using techniques like mass spectrometry or NMR, researchers can follow the labeled compound and its metabolites, providing crucial data for understanding its mode of action and environmental fate.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis in Comprehensive Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy maps the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the precise molecular weight and fragmentation patterns.

NMR spectroscopy is a powerful tool for delineating the precise atomic connectivity of a molecule. While specific spectral data for this compound is not widely published, analysis of related structures provides insight into the expected resonances.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic protons on the chloro-trifluoromethyl-substituted ring would appear as complex multiplets, influenced by their positions relative to the electron-withdrawing chloro and trifluoromethyl groups. The N-methyl group would likely present as a singlet or a doublet if coupled to an amide proton, though in this N-substituted amide, a singlet is expected. For instance, in the related compound N-benzylbenzamide, the N-H proton appears as a triplet at 9.06 ppm, while the methylene (B1212753) protons (CH₂) adjacent to the nitrogen appear as a doublet at 4.48 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-170 ppm. rsc.org The carbon atom of the trifluoromethyl group would be identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms. Aromatic carbons would resonate in the typical 120-140 ppm region, with their specific shifts influenced by the attached substituents (Cl, CF₃, and the amide group). For example, in N-benzylbenzamide, the carbonyl carbon appears at 166.6 ppm. rsc.org

Interactive Data Table: Illustrative ¹³C NMR Data for a Benzamide (B126) Analogue

Below are the ¹³C NMR chemical shifts for N-(4-Bromo-phenyl)-benzamide, illustrating the typical resonance regions for a benzamide structure.

Atom/Group Chemical Shift (δ, ppm)
Carbonyl (C=O)166.1
Aromatic C139.0
Aromatic C135.1
Aromatic C132.2
Aromatic C131.9
Aromatic C128.9
Aromatic C128.1
Aromatic C122.7
Aromatic C-Br115.8

Data corresponds to N-(4-Bromo-phenyl)-benzamide. rsc.org

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the amide and the carbon-halogen bonds.

Key expected vibrational bands include:

Amide C=O Stretch: A strong absorption band typically observed between 1630 and 1680 cm⁻¹. In similar benzamides, this peak is prominent, for example, at 1649 cm⁻¹ in N-(4-Bromo-phenyl)-benzamide. rsc.org

C-N Stretch: This vibration from the amide linkage usually appears in the 1210-1335 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-F Stretches: The trifluoromethyl group would produce very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, usually between 600 and 800 cm⁻¹, would indicate the carbon-chlorine bond.

Interactive Data Table: Characteristic IR Absorptions for a Benzamide Analogue

The table below shows typical IR absorption frequencies for N-(4-Chloro-phenyl)-benzamide, which shares key functional groups with the title compound.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HStretch3346
C=OAmide I Stretch1653
Aromatic RingC=C Stretch1595, 1519
C-NStretch1398
C-ClStretch823

Data corresponds to N-(4-Chloro-phenyl)-benzamide. rsc.org

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula.

The molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. Electron ionization (EI) would likely induce specific fragmentation patterns that can further confirm the structure. Key fragmentation pathways would include:

Alpha-cleavage: Loss of the methyl group from the nitrogen atom.

Amide Bond Cleavage: Fragmentation at the C-N bond, leading to characteristic acylium ions corresponding to [C₈H₃ClF₃O]⁺ and fragments related to the methylamine (B109427) portion.

For example, the NIST WebBook entry for a related compound, N-decyl-N-methyl-2-trifluoromethyl-benzamide, shows a clear mass spectrum that can be used to infer fragmentation patterns. nist.gov Similarly, HRMS analysis of N-benzylbenzamide found a molecular ion [M+H]⁺ at m/z 212.1074, which closely matched the calculated value of 212.1075, confirming its elemental composition. rsc.org

Crystallographic Studies of this compound and its Analogues

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most precise and detailed picture of a molecule's three-dimensional structure in the solid state. This technique reveals exact bond lengths, bond angles, and the spatial arrangement of atoms.

Through single-crystal X-ray diffraction, a complete solid-state molecular structure of this compound could be determined. This analysis would confirm the planarity of the amide group and the relative orientations of the aromatic ring and its substituents.

Interactive Data Table: Illustrative Crystallographic Data for an Analogue

The following table presents crystal data for the related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, demonstrating the type of information obtained from X-ray diffraction.

Parameter Value
Chemical FormulaC₈H₃ClF₃NO₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.9103 (3)
b (Å)10.9839 (4)
c (Å)11.5165 (4)
β (°)109.308 (1)
Volume (ų)942.84 (6)

Data corresponds to 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. iucr.org

The way molecules arrange themselves in a crystal is governed by intermolecular forces. In benzamide derivatives, hydrogen bonding and π-π stacking are crucial interactions that dictate the final supramolecular assembly. researchgate.netnih.gov Although this compound is an N-substituted amide and lacks an N-H donor for classical hydrogen bonding between amide groups, the carbonyl oxygen can still act as a hydrogen bond acceptor.

Examination of Conformational Preferences and Rotational Disorder within the Crystal Lattice

A comprehensive examination of the conformational preferences and potential for rotational disorder of "this compound" within its crystal lattice is currently hindered by the absence of publicly available, detailed crystallographic studies for this specific compound. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), PubChem, and the Crystallography Open Database, did not yield experimental single-crystal X-ray diffraction data necessary for a detailed analysis of its solid-state conformation.

However, valuable insights into the likely structural behavior of "this compound" can be inferred from the analysis of closely related chemical structures. The conformation of benzamide derivatives in the solid state is largely governed by the interplay of steric and electronic effects of the substituents on the phenyl ring and the amide group, as well as the packing forces within the crystal lattice.

For instance, studies on substituted benzamides reveal that the amide group may be twisted out of the plane of the benzene ring to varying degrees. This torsion is influenced by the size and electronic nature of adjacent substituents. In the case of "this compound," the bulky trifluoromethyl group at the ortho position would be expected to exert significant steric hindrance, likely forcing the N-methylbenzamide moiety to adopt a non-planar conformation with respect to the phenyl ring.

Furthermore, the trifluoromethyl group itself is known to be prone to rotational disorder in the crystalline state. This phenomenon has been observed in the crystal structure of the related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784). In such cases, the trifluoromethyl group can occupy two or more orientations within the crystal lattice, with a defined occupancy ratio for each position. This disorder arises from the relatively low rotational barrier of the C-CF3 bond. It is highly probable that "this compound" would exhibit similar rotational disorder of its trifluoromethyl group.

To provide a quantitative analysis and detailed data tables as requested, experimental determination of the crystal structure of "this compound" through single-crystal X-ray diffraction would be required. Such an analysis would yield precise data on:

Bond Lengths and Angles: Providing insight into the geometry of the molecule.

Torsion Angles: Quantifying the twist of the amide group relative to the phenyl ring and the orientation of the trifluoromethyl group.

Conformational Polymorphism: Revealing if the compound crystallizes in different packing arrangements with distinct molecular conformations.

Occupancy Factors: Detailing the extent of any rotational disorder of the trifluoromethyl group.

Without experimental data, any discussion on the specific conformational preferences and rotational disorder of "this compound" remains speculative and based on analogies to similar known structures. The generation of precise data tables is therefore not possible at this time.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G**, which provides a good balance between accuracy and computational cost for organic molecules scispace.com.

The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT calculations provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) scispace.com. The HOMO-LUMO energy gap is a critical parameter that helps in determining the chemical reactivity and kinetic stability of the molecule scispace.com. A smaller energy gap suggests that the molecule is more reactive.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) scispace.com. This information is vital for predicting how the molecule will interact with other molecules and its environment.

Table 1: Representative DFT-Calculated Properties for this compound Note: The following data is representative and based on typical values for similar aromatic amides.

ParameterCalculated Value
Total Energy (Hartree)-1250.45
HOMO Energy (eV)-7.25
LUMO Energy (eV)-1.15
HOMO-LUMO Gap (eV)6.10
Dipole Moment (Debye)3.45

The presence of rotatable bonds in this compound, particularly the amide bond and the bond connecting the phenyl ring to the carbonyl group, allows for multiple conformations. Conformational analysis is performed to identify the different spatial arrangements of the atoms and their relative energies. By systematically rotating these bonds and calculating the energy at each step, an energy landscape map can be generated.

This map reveals the most stable conformer(s) (global and local minima) and the energy barriers between them (transition states). This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a biological target.

Molecular Modeling and Simulation Methodologies

While quantum chemical studies provide a static picture of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of the molecule and its interactions with its environment over time.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. For this compound, MD simulations can be used to understand its behavior in different environments, such as in an aqueous solution. These simulations provide insights into the flexibility of the molecule, its conformational changes over time, and its interactions with solvent molecules tandfonline.comtandfonline.comrsc.org.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds tandfonline.comresearchgate.net. Analysis of the simulation trajectory can reveal important information about the molecule's solvation, stability, and dynamic properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex dergipark.org.trmdpi.com. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the binding site of a macromolecular target, like an enzyme or a receptor researchgate.netmdpi.com.

The process involves placing the ligand in various orientations and conformations within the target's binding site and calculating a scoring function to estimate the binding affinity for each pose mdpi.com. The results of docking studies can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligand and the target, which can guide the design of more potent and selective molecules nih.govnih.gov.

Table 2: Representative Docking Study Results for this compound with a Hypothetical Kinase Target Note: The following data is representative and based on typical values for similar kinase inhibitors.

ParameterValue/Description
Binding Affinity (kcal/mol)-8.5
Hydrogen BondsAmide N-H with backbone carbonyl of Glu81; Carbonyl oxygen with backbone N-H of Val83
Hydrophobic InteractionsTrifluoromethyl group with Leu132; Phenyl ring with Phe145
Key Interacting ResiduesGlu81, Val83, Leu132, Phe145

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can be used to predict the activity of new, untested compounds.

For a series of benzamide (B126) derivatives including this compound, a QSAR model could be developed by calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates these descriptors to the observed biological activity.

The presence of the trifluoromethyl group is known to influence properties such as lipophilicity, metabolic stability, and binding affinity, making it an important feature in QSAR studies of many bioactive molecules acs.orgnih.govnih.gov. A well-validated QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives with potentially improved activity.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on analogous benzamide derivatives. These studies help in understanding which molecular descriptors are crucial for the biological activity of this class of compounds.

For benzamide derivatives, QSAR models often reveal the importance of electronic, steric, and hydrophobic parameters. For instance, in a study on a series of three-substituted benzamide derivatives, a statistically significant 3D-QSAR model was developed, highlighting the importance of specific pharmacophoric features for their activity. Such models typically use descriptors like:

Steric Descriptors: The size and shape of the molecule, influenced by the N-methyl and trifluoromethyl groups, play a role in how the compound fits into a biological target's binding site.

Hydrophobic Descriptors: The lipophilicity of the compound, often quantified by LogP, is crucial for its ability to cross cell membranes and reach its target. The chloro and trifluoromethyl groups increase the lipophilicity of the molecule.

A hypothetical QSAR model for a series of analogs based on the this compound scaffold could be developed to predict their activity against a specific biological target. This would involve synthesizing a library of derivatives with variations at different positions and correlating their measured activities with calculated molecular descriptors.

Table 1: Key Molecular Descriptors in QSAR Studies of Benzamide Derivatives

Descriptor TypeExample DescriptorsPotential Influence on this compound
Electronic Hammett constants, Dipole moment, Partial chargesThe electron-withdrawing trifluoromethyl and chloro groups significantly alter the electronic properties, potentially enhancing binding to electron-deficient pockets in a target protein.
Steric Molar refractivity, Taft steric parameters, Molecular volumeThe bulky trifluoromethyl group can provide steric hindrance or favorable van der Waals interactions within a binding site, influencing selectivity and potency.
Hydrophobic LogP, Hydrophobic surface areaThe chloro and trifluoromethyl substituents increase lipophilicity, which can enhance membrane permeability but may also affect solubility and off-target effects.
Topological Connectivity indices, Wiener indexThese descriptors encode information about the branching and overall shape of the molecule, which is critical for receptor recognition.

Pharmacophore Modeling and Identification of Essential Structural Features

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would delineate the key features necessary for its interaction with a biological target.

Based on the structure of the compound and general knowledge of benzamide-receptor interactions, a hypothetical pharmacophore model for this compound could include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor: The amide nitrogen, when unbound, can act as a hydrogen bond donor.

An Aromatic Ring: The substituted phenyl ring provides a hydrophobic region and can engage in π-π stacking or hydrophobic interactions.

A Hydrophobic Feature: The trifluoromethyl group and the chlorine atom serve as significant hydrophobic features.

In a study on N-benzyl benzamide derivatives, a 3D pharmacophore model was successfully developed to understand their inhibitory activity. Similarly, for a series of benzamide analogues acting as FtsZ inhibitors, a five-featured pharmacophore model was generated, comprising one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic, and two aromatic rings. These studies underscore the common pharmacophoric features present in bioactive benzamide compounds.

Table 2: Hypothetical Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Structural MoietyPotential Interaction with a Biological Target
Hydrogen Bond AcceptorCarbonyl oxygen of the amideForms hydrogen bonds with amino acid residues like Arg, Lys, or Asn in the active site.
Hydrogen Bond DonorAmide N-H (in the absence of N-methylation) or potential for C-H hydrogen bondingCan interact with carbonyl oxygens or other hydrogen bond acceptors in the receptor.
Aromatic RingThe 2-(trifluoromethyl)-5-chlorophenyl ringEngages in hydrophobic interactions, π-π stacking, or cation-π interactions with aromatic amino acid residues.
Hydrophobic GroupTrifluoromethyl group and Chlorine atomOccupies hydrophobic pockets within the binding site, contributing to binding affinity and selectivity.

In Silico Screening and Rational Library Design for Targeted Applications

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, in silico methods can be employed to design a focused library of derivatives with a higher probability of possessing desired biological activities.

Rational library design based on the this compound scaffold would involve several steps:

Scaffold Selection: The core structure of this compound is chosen as the starting point.

Identification of Modification Sites: Potential sites for chemical modification are identified. For this molecule, these could include the N-methyl group, the phenyl ring (by adding or changing substituents), and the amide bond itself.

Virtual Library Generation: A virtual library of compounds is created by systematically adding a variety of chemical groups (R-groups) to the identified modification sites.

In Silico Screening: This virtual library is then screened against a specific biological target using methods like molecular docking or pharmacophore-based screening. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking estimate the binding affinity.

For example, a virtual library could be designed to explore the impact of different substituents on the phenyl ring or to replace the N-methyl group with other alkyl or aryl groups. The results of the virtual screen would prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing. This rational approach increases the efficiency of the drug discovery process. Studies on other benzamide derivatives have successfully used in silico screening to identify potent inhibitors for various targets.

Table 3: Example of a Rational Library Design Matrix for this compound Derivatives

ScaffoldR1 (N-substitution)R2 (Phenyl Ring Position 3)R3 (Phenyl Ring Position 4)R4 (Phenyl Ring Position 6)
5-Chloro-2-(trifluoromethyl)benzamide-CH3-H-H-H
5-Chloro-2-(trifluoromethyl)benzamide-CH2CH3-H-H-H
5-Chloro-2-(trifluoromethyl)benzamide-Cyclopropyl-H-H-H
5-Chloro-2-(trifluoromethyl)benzamide-CH3-F-H-H
5-Chloro-2-(trifluoromethyl)benzamide-CH3-H-OCH3-H
5-Chloro-2-(trifluoromethyl)benzamide-CH3-H-H-Cl

This table illustrates a small subset of a potential virtual library where different functional groups are systematically introduced at various positions of the parent molecule to explore the structure-activity landscape.

Future Research Directions and Emerging Challenges

Development of Novel and Highly Efficient Synthetic Routes with Reduced Environmental Footprint

Currently, detailed synthetic routes specifically for 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide with a focus on green chemistry are not well-documented in peer-reviewed literature. Future research should prioritize the development of synthetic pathways that are not only efficient in terms of yield but also minimize environmental impact. This includes the exploration of:

Catalytic Methods: Investigating the use of novel catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Alternative Solvents: Shifting from traditional volatile organic solvents to greener alternatives such as water, ionic liquids, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Energy Efficiency: Developing processes that operate at lower temperatures and pressures to reduce energy consumption.

A patent for a synthetic method for 2-trifluoromethyl benzamides suggests a multi-step process involving fluorination, cyano substitution, hydrogenation, and hydrolysis. Adapting and optimizing such methods with a focus on green chemistry principles would be a significant step forward.

Application of Advanced Spectroscopic and Structural Characterization Methods for Deeper Insights

While basic identifiers such as CAS number and molecular formula are available, a comprehensive spectroscopic and structural characterization of this compound is lacking. Advanced analytical techniques are crucial for a deeper understanding of its molecular structure and properties. Future work should include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H, 13C, 19F, and 15N NMR studies to elucidate the precise chemical environment of each atom.

Infrared (IR) and Raman Spectroscopy: To identify functional groups and understand vibrational modes within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the elemental composition and to study fragmentation patterns.

X-ray Crystallography: Single-crystal X-ray diffraction to determine the exact three-dimensional arrangement of atoms in the solid state, providing insights into intermolecular interactions.

Such data would provide a foundational understanding of the compound's physical and chemical behavior.

Integration of Computational and Experimental Approaches for Rational Design and Discovery

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can guide experimental work. For this compound, an integrated computational and experimental approach could accelerate research and development. Key areas for this integrated approach include:

Density Functional Theory (DFT) Calculations: To predict molecular geometry, electronic structure, spectroscopic properties, and reactivity.

Molecular Docking Simulations: If potential biological targets are identified, docking studies can predict binding affinities and modes of interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate structural features with potential biological activity or toxicity.

By combining computational predictions with experimental validation, researchers can more efficiently design new derivatives with desired properties and screen for potential applications.

Expanding Research into Novel Applications in Agrochemical and Specialized Industrial Sectors

The trifluoromethyl and chloro-substituted benzamide (B126) scaffold is present in some biologically active molecules, suggesting potential applications for this compound. However, specific applications for this compound have not been reported. Future research should focus on screening for:

Agrochemical Activity: Investigating potential herbicidal, insecticidal, or fungicidal properties. The presence of a trifluoromethyl group is common in many modern agrochemicals.

Pharmaceutical Potential: Screening for activity against various biological targets, although this would require extensive further research into its pharmacological profile.

Material Science: Exploring its use as a building block for specialty polymers or other advanced materials.

Systematic screening and evaluation are necessary to uncover any commercially viable applications for this compound.

Elucidation of Broader Biological Mechanisms in Diverse Non-Human Organisms and Systems

Should any biological activity be discovered, elucidating the underlying mechanism of action in non-human organisms would be a critical area of research. This would involve:

Biochemical Assays: To identify specific enzymes or receptors that the compound interacts with.

Cell-based Assays: To study its effects on cellular processes in relevant organisms.

Toxicological Studies: To understand its potential impact on non-target organisms and ecosystems.

A thorough understanding of its biological mechanisms is essential for assessing its potential benefits and risks.

Consideration of Sustainability and Lifecycle Assessment in Compound Synthesis and Application

A holistic approach to chemical research and development must include an evaluation of its environmental sustainability. For this compound, this would entail:

Lifecycle Assessment (LCA): A comprehensive analysis of the environmental impacts associated with all stages of the compound's life, from raw material extraction to synthesis, use, and disposal.

Biodegradability Studies: To determine its persistence in the environment and to identify potential degradation pathways.

Ecotoxicity Assessment: Evaluating its potential harm to aquatic and terrestrial ecosystems.

Integrating sustainability considerations early in the research process can guide the development of greener and more environmentally benign chemical products.

Q & A

Basic: How can researchers optimize the synthesis of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide to maximize yield and purity?

Methodological Answer:
Synthesis optimization requires careful selection of coupling reagents (e.g., HATU or EDCl/HOBt), solvent systems (e.g., DMF or THF), and reaction temperature. For example, trifluoromethyl-substituted benzamides often require anhydrous conditions and inert atmospheres to prevent hydrolysis of the amide bond. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) can improve purity. Reaction progress should be monitored by TLC or LC-MS .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify aromatic proton environments (δ 7.2–8.5 ppm) and methyl groups (δ 2.8–3.2 ppm for N-methyl). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm).
  • IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
  • HRMS: Validate molecular ion peaks ([M+H]⁺) with <2 ppm mass error. Cross-referencing with known analogs (e.g., in PubChem) ensures accuracy .

Intermediate: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) can determine bond lengths, angles, and torsional conformations. For trifluoromethyl groups, ensure high-resolution data (<1.0 Å) to resolve disorder. Challenges include crystal twinning; anti-solvent vapor diffusion (e.g., ether into DCM solution) may improve crystal quality. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced: How do substitution patterns (e.g., Cl vs. CF₃ position) influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:
Systematic SAR studies involve synthesizing analogs with positional isomerism (e.g., moving Cl from 5- to 4-position) or replacing CF₃ with other electron-withdrawing groups (e.g., NO₂). Biological assays (e.g., enzyme inhibition or cell viability) quantify activity changes. For example, 5-Chloro-N-(3-(trifluoromethyl)phenyl) analogs show enhanced antimicrobial activity due to improved lipophilicity and target binding .

Advanced: What computational strategies predict the binding affinity of this compound to target proteins?

Methodological Answer:
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model ligand-protein interactions. Focus on key residues (e.g., catalytic sites) and calculate binding free energy (MM-PBSA/GBSA). Validate predictions with experimental IC₅₀ values from kinase or receptor-binding assays. Substituent electrostatic potential maps (via DFT) guide rational design .

Intermediate: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:
Develop an LC-MS/MS method with MRM (multiple reaction monitoring) for sensitivity. Validate parameters:

  • Linearity: R² >0.99 over 1–1000 ng/mL.
  • LOD/LOQ: ≤1 ng/mL and ≤5 ng/mL, respectively.
  • Recovery: >80% in spiked plasma/liver homogenate.
    Cross-validate with HPLC-UV (λ = 254 nm) and confirm absence of matrix effects .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies may arise from impurity profiles (e.g., unreacted starting materials) or assay conditions (e.g., pH, serum concentration). Reproduce studies with:

  • HPLC-PDA purity verification (>98%).
  • Standardized assay protocols (e.g., fixed ATP concentration in kinase assays).
  • Positive controls (e.g., staurosporine for kinase inhibition). Meta-analysis of SAR data identifies outliers .

Intermediate: What stability studies are critical for ensuring compound integrity during storage?

Methodological Answer:
Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via:

  • HPLC: Detect hydrolysis products (e.g., free benzoic acid).
  • LC-MS: Identify oxidative metabolites (e.g., hydroxylated derivatives).
    Store lyophilized powder at -20°C under argon. Aqueous solutions (DMSO stocks) should be aliquoted to avoid freeze-thaw cycles .

Advanced: How to design enzyme inhibition assays for mechanistic studies?

Methodological Answer:
Use continuous spectrophotometric assays (e.g., NADH depletion at 340 nm for dehydrogenases) or fluorogenic substrates (e.g., AMC-labeled peptides for proteases). Determine IC₅₀ via dose-response curves (4-parameter logistic model). Include:

  • Negative controls: DMSO vehicle.
  • Positive controls: Known inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Kinetic analysis: Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Advanced: What in vitro models best predict in vivo toxicity profiles?

Methodological Answer:
Use primary hepatocytes (rat/human) or HepG2 cells for hepatotoxicity screening. Assays include:

  • MTT/WST-1: Cell viability after 24–72 hr exposure.
  • CYP450 inhibition: Luminescent assays (e.g., CYP3A4).
  • Reactive oxygen species (ROS): DCFH-DA fluorescence.
    Compare results with in silico toxicity predictors (e.g., ProTox-II) to prioritize compounds for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.